molecular formula C10H9NO3 B8008939 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde CAS No. 189345-99-1

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde

Cat. No.: B8008939
CAS No.: 189345-99-1
M. Wt: 191.18 g/mol
InChI Key: FLRZEBSCHOYUKE-UHFFFAOYSA-N
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Description

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms The presence of a methyl group at the fourth position and an aldehyde group at the seventh position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde and a methyl ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid.

    Reduction: 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-methanol.

    Substitution: Various substituted benzoxazines depending on the electrophile used.

Scientific Research Applications

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the benzoxazine ring can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde group.

    4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate: Similar structure but with the carboxylate group at a different position.

Uniqueness

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which can influence its reactivity and potential applications. The specific positioning of these functional groups can affect its chemical behavior and interactions with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

4-methyl-3-oxo-1,4-benzoxazine-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-8-3-2-7(5-12)4-9(8)14-6-10(11)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRZEBSCHOYUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571293
Record name 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189345-99-1
Record name 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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